Amiprilose Hydrochloride: A Technical Guide to its Discovery and Synthesis
Amiprilose Hydrochloride: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amiprilose Hydrochloride (SM-1213), a synthetic monosaccharide derivative of D-glucose, has been investigated for its immunomodulatory and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery and synthesis of Amiprilose Hydrochloride, with a focus on its chemical development. Detailed experimental protocols for its synthesis are provided, along with a summary of its mechanism of action. This document is intended to serve as a core resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Discovery and Development
The structural elucidation of Amiprilose Hydrochloride was accomplished through a combination of spectroscopic methods, including NMR and mass spectrometry, and confirmed by X-ray crystallography.[2][3] Preclinical studies in the late 1980s and early 1990s in animal models of arthritis, such as collagen-induced and adjuvant-induced arthritis in rats, demonstrated its anti-inflammatory and immunomodulatory efficacy.[1] These promising preclinical findings led to its evaluation in human clinical trials for rheumatoid arthritis.[4]
Synthesis of Amiprilose Hydrochloride
The synthesis of Amiprilose Hydrochloride is a multi-step process that commences with the readily available and inexpensive starting material, D-glucose. The overall strategy involves the protection of specific hydroxyl groups, the introduction of the key dimethylaminopropyl side chain via etherification, and finally, conversion to the hydrochloride salt.[1][5]
Synthetic Pathway
The plausible synthetic route for Amiprilose Hydrochloride is outlined below:
Caption: Synthetic workflow for Amiprilose Hydrochloride from D-glucose.
Experimental Protocols
Step 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Diacetone Glucose) [5]
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Materials:
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D-glucose
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Anhydrous acetone
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Concentrated sulfuric acid
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Procedure:
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Suspend D-glucose in anhydrous acetone in a reaction vessel equipped with a stirrer and cooling bath.
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Cool the suspension and add concentrated sulfuric acid dropwise while maintaining a low temperature to control the exothermic reaction.
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After the addition is complete, allow the mixture to stir at room temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, neutralize the acid catalyst with a suitable base (e.g., sodium carbonate).
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Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization to yield 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose.
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Step 2: Synthesis of 1,2-O-isopropylidene-α-D-glucofuranose [1]
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Materials:
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1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
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Aqueous acetic acid
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-
Procedure:
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Dissolve 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose in aqueous acetic acid.
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Heat the solution gently to facilitate the selective hydrolysis of the 5,6-O-isopropylidene group.
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Monitor the reaction by TLC.
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Once the reaction is complete, neutralize the acetic acid.
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Extract the product with a suitable organic solvent and dry the organic layer.
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Remove the solvent under reduced pressure to yield 1,2-O-isopropylidene-α-D-glucofuranose.
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Step 3: Synthesis of Amiprilose (Free Base) [1]
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Materials:
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1,2-O-isopropylidene-α-D-glucofuranose
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Sodium hydride (NaH)
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3-(Dimethylamino)propyl chloride
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Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
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-
Procedure:
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Dissolve 1,2-O-isopropylidene-α-D-glucofuranose in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution in an ice bath and add sodium hydride portion-wise to form the alkoxide.
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Allow the mixture to stir at 0°C for a specified period.
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Add 3-(dimethylamino)propyl chloride to the reaction mixture.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Quench the reaction carefully with water.
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Extract the product into an organic solvent, wash, and dry the organic layer.
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Purify the crude product by chromatography to obtain Amiprilose as a free base.
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Step 4: Synthesis of Amiprilose Hydrochloride
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Materials:
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Amiprilose (Free Base)
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Hydrochloric acid (e.g., as a solution in ether or isopropanol)
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Anhydrous solvent (e.g., diethyl ether)
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Procedure:
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Dissolve the purified Amiprilose free base in an anhydrous solvent.
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Cool the solution and add a solution of hydrochloric acid dropwise with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield Amiprilose Hydrochloride.
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Mechanism of Action
The therapeutic effects of Amiprilose Hydrochloride are believed to stem from its immunomodulatory and anti-inflammatory activities.[1] While the precise molecular targets have not been fully elucidated, preclinical studies have shown that Amiprilose modulates the production of key cytokines and inhibits the synthesis of prostaglandins.[1][2]
Immunomodulatory Effects
Amiprilose exhibits a dose-dependent effect on cytokine production. In vitro studies have demonstrated that:
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It significantly decreases the production of the pro-inflammatory cytokine Interleukin-1β (IL-1β) in cultures of human peripheral blood monocytes.[2]
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At high concentrations, it reduces the production of Interleukin-2 (IL-2) from mitogen-activated human peripheral blood lymphocytes, while at lower concentrations, it can enhance IL-2 production.[1]
Caption: Proposed immunomodulatory effects of Amiprilose Hydrochloride.
Anti-inflammatory Effects
Amiprilose has been shown to reduce the production of Prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[1] This effect is likely achieved through the modulation of the cyclooxygenase (COX) pathway.[1]
Caption: Proposed inhibition of the Prostaglandin E2 synthesis pathway by Amiprilose.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies on Amiprilose Hydrochloride.
Table 1: Preclinical Efficacy in Rat Arthritis Models [1]
| Model | Treatment Group | Incidence of Arthritis | p-value |
| Collagen-Induced Arthritis (Louvain rats) | Control | 36% | < 0.01 |
| Amiprilose HCl (1 mg/mL in drinking water) | 15% | ||
| Collagen-Induced Arthritis (Sprague-Dawley rats) | Control | - | < 0.03 (prevalence on days 16 & 21) |
| Amiprilose HCl | - |
Table 2: Clinical Trial Efficacy in Rheumatoid Arthritis [4]
| Parameter | Amiprilose HCl Group | Placebo Group | p-value |
| Overall Therapeutic Response | 41% | 21% | 0.003 |
| Improvement in Painful Joints | Statistically Significant | - | < 0.05 |
| Improvement in Swollen Joints | Statistically Significant | - | < 0.05 |
Conclusion
Amiprilose Hydrochloride is a synthetic carbohydrate-based molecule with demonstrated anti-inflammatory and immunomodulatory properties. Its synthesis from D-glucose is a well-defined process, making it an accessible compound for further research. While its clinical development for rheumatoid arthritis did not lead to a marketed product, its unique mechanism of action, involving the modulation of key cytokines and inflammatory mediators, suggests that Amiprilose and similar carbohydrate-based structures may hold therapeutic potential for various inflammatory and autoimmune diseases. Further investigation into its precise molecular targets and signaling pathways could unveil new avenues for drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure of amiprilose hydrochloride, a novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amiprilose hydrochloride for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
